Product packaging for Methyl 4-amino-2,6-dimethylbenzoate(Cat. No.:CAS No. 79909-92-5)

Methyl 4-amino-2,6-dimethylbenzoate

Cat. No.: B3155381
CAS No.: 79909-92-5
M. Wt: 179.22 g/mol
InChI Key: XSDROOHFZHGXIX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,6-dimethylbenzoate (CAS 79909-92-5) is a high-purity benzoate derivative supplied with a minimum purity of 97% . This compound, with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, is characterized by its solid state at room temperature . Researchers should store the product in a cool, dark place, sealed in a dry container, and may consider storage at 4°C for long-term stability . The canonical SMILES representation for its structure is COC(=O)C1=C(C)C=C(N)C=C1C . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use . Please note that this compound is classified as harmful and an irritant. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate precautionary measures, including the use of personal protective equipment and working in a well-ventilated area, should always be followed . The MDL number is MFCD20691178 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B3155381 Methyl 4-amino-2,6-dimethylbenzoate CAS No. 79909-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,6-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDROOHFZHGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and elucidating the conformational structure of molecules. These techniques probe the vibrational energy levels of a molecule, which are unique and create a characteristic "fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For Methyl 4-amino-2,6-dimethylbenzoate, characteristic absorption bands would be expected for its primary functional groups: the amino (-NH₂), ester (-COOCH₃), and substituted benzene (B151609) ring.

Based on data for analogous compounds like methyl 4-aminobenzoate (B8803810) and other substituted aromatics, the expected FT-IR spectral regions of interest would include:

N-H Stretching: The amino group would typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups (both on the ring and the ester) would be observed in the 2850-2960 cm⁻¹ range.

C=O Stretching: A strong absorption band, characteristic of the ester carbonyl group, would be prominent in the region of 1680-1730 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-O Stretching: The C-O stretching of the ester group would likely produce two bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1100 cm⁻¹.

A hypothetical data table for the characteristic FT-IR peaks is presented below for illustrative purposes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric N-H Stretch~3450
Symmetric N-H Stretch~3350
Carbonyl (-C=O)C=O Stretch~1710
Aromatic RingC=C Stretch~1620, ~1580, ~1510
Methyl (-CH₃)Asymmetric C-H Stretch~2960
Symmetric C-H Stretch~2870
Ester (-O-CH₃)C-O Stretch~1250
Aromatic AmineC-N Stretch~1300

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the aromatic ring vibrations and the C-C skeletal modes.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. SERS studies on analogous aromatic amines have shown that the orientation of the molecule on the metal surface can be deduced from the enhancement of specific vibrational modes. For this compound, SERS could provide insights into its interaction with metal surfaces, with expected enhancement of the amino group and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino protons, the ester methyl protons, and the two ring methyl protons.

A hypothetical ¹H NMR data table is provided below. The chemical shifts (δ) are predicted based on the known effects of substituents on an aromatic ring.

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)Integration
Aromatic (C₃-H, C₅-H)Singlet~6.4-6.62H
Amino (-NH₂)Singlet (broad)~4.0-5.02H
Ester (-OCH₃)Singlet~3.83H
Ring Methyl (-CH₃)Singlet~2.2-2.46H

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, ten distinct signals would be expected in the ¹³C NMR spectrum (assuming the two ring methyl carbons and the two corresponding aromatic carbons are equivalent due to symmetry).

A hypothetical ¹³C NMR data table is presented below, with chemical shifts predicted based on substituent effects.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Ester)~168
C₄ (C-NH₂)~148
C₁ (C-COOCH₃)~120
C₂, C₆ (C-CH₃)~138
C₃, C₅~112
-OCH₃ (Ester)~52
Ring -CH₃~20

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A homonuclear technique that shows correlations between coupled protons. For this compound, a COSY spectrum would be relatively simple, primarily confirming the lack of coupling between the different proton signals, as they are separated by quaternary carbons or heteroatoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This would be used to definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear technique that shows correlations between protons and carbons over two or three bonds. This is extremely useful for piecing together the molecular structure. For instance, in this compound, HMBC would show correlations from the ester methyl protons to the ester carbonyl carbon and from the ring methyl protons to the adjacent aromatic carbons (C₂, C₆, and C₁, C₃/C₅). The aromatic protons would show correlations to neighboring carbons, and the amino protons could show correlations to C₃, C₄, and C₅. These correlations would unambiguously confirm the substitution pattern of the benzene ring.

Solid-State NMR for Polymorphic Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. Polymorphs, which are different crystal structures of the same compound, can exhibit distinct physical and chemical properties. In the case of this compound, ssNMR can be instrumental in identifying and differentiating between potential polymorphic forms.

The 13C cross-polarization magic-angle spinning (CP/MAS) NMR experiment is particularly useful. It can determine the number of non-equivalent molecules in the asymmetric unit cell of a crystal, a value known as Z'. researchgate.net Differences in the crystallographic environment of the carbon atoms in different polymorphs will result in variations in their isotropic chemical shifts. For instance, the torsional angle between the ester group and the aromatic ring can significantly impact the electronic environment and, consequently, the chemical shifts of the carbon nuclei. nih.gov

Furthermore, ssNMR can probe the dynamics within the crystal lattice. Changes in line widths in the NMR spectrum can indicate the onset of molecular motion or disorder, which can be associated with polymorphic phase transitions. researchgate.net While specific ssNMR studies on this compound are not extensively reported in the reviewed literature, the principles of the technique, as applied to similar organic molecules, demonstrate its potential for elucidating the solid-state structure and behavior of this compound. researchgate.netnih.gov

Table 1: Potential 13C Solid-State NMR Applications for Polymorphic Studies

ssNMR Parameter Information Gained
Isotropic Chemical ShiftsDifferentiates between non-equivalent carbon atoms in the crystal lattice, indicating the presence of different polymorphs or a Z' > 1.
Line WidthsProvides insights into molecular motion and structural disorder within the crystal.
Cross-Polarization DynamicsCan reveal information about the proximity of protons to carbon atoms, which can differ between polymorphs.
Chemical Shift AnisotropyOffers detailed information about the local electronic structure around a nucleus, which is sensitive to the crystal packing.

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The position and intensity of the absorption bands are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of compounds similar to this compound, such as other benzoic acid derivatives, typically exhibits absorption bands arising from π → π* transitions within the benzene ring. science-softcon.de The presence of the amino and methyl substituents on the aromatic ring, as well as the methyl ester group, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid.

The polarity of the solvent can also affect the UV-Vis spectrum. In polar solvents, the absorption bands of similar aromatic compounds have been observed to shift to longer wavelengths. researchgate.net This solvatochromism is indicative of a change in the electronic distribution upon excitation, with the excited state being more polar than the ground state.

Table 2: Expected UV-Vis Absorption Characteristics

Transition Type Expected Wavelength Region Influencing Factors
π → π200-400 nmSubstituents on the aromatic ring, solvent polarity.
n → πMay be observed, often weaker and can be masked by π → π* bands.The presence of non-bonding electrons on the oxygen and nitrogen atoms.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy provides valuable information about the photophysical properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state (S1) and then emit a photon to return to the ground state (S0).

For fluorescent molecules like certain 2,1,3-benzothiadiazole (B189464) derivatives, which share some structural similarities with the title compound in terms of having an amino donor group attached to an aromatic system, the fluorescence emission is often sensitive to the solvent environment. nih.gov A positive solvatochromic fluorescence, where the emission maximum shifts to longer wavelengths in more polar solvents, is a common observation for such compounds. nih.gov This suggests an increase in the dipole moment upon excitation, indicating a charge transfer character in the excited state.

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is another important photophysical parameter. This value can be influenced by solvent polarity and the presence of specific intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, in some amino-substituted aromatic compounds, a decrease in fluorescence quantum yield is observed in polar protic solvents compared to aprotic solvents of similar polarity. researchgate.net

Table 3: Anticipated Fluorescence Properties

Property Description Influencing Factors
Emission Maximum (λem)Wavelength of maximum fluorescence intensity.Solvent polarity, substituents.
Stokes ShiftThe difference in wavelength between the absorption and emission maxima.Molecular rigidity, excited state geometry.
Fluorescence Quantum Yield (Φf)Efficiency of the fluorescence process.Solvent polarity, temperature, presence of quenchers.
Fluorescence Lifetime (τf)The average time the molecule spends in the excited state before returning to the ground state.Molecular structure, environment.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.

The molecular ion of this compound is expected to be observed in the mass spectrum. Due to its energetic instability, the molecular ion will often break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of aromatic esters can proceed through several pathways. Common fragmentation patterns for compounds containing an amino group include α-cleavage, where an alkyl radical is lost. miamioh.edu For esters, cleavage of the C-O bond of the ester group is a typical fragmentation route.

The fragmentation of protonated amino acids, a related class of compounds, often involves the loss of water and carbon monoxide. nih.gov While this compound is not an amino acid, the principles of fragmentation involving amino and ester functional groups can provide insights into its expected mass spectrum. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z Value Possible Fragment Ion Formation Pathway
[M]+Molecular IonElectron impact ionization
[M-15]+Loss of a methyl groupCleavage of a methyl radical
[M-31]+Loss of a methoxy (B1213986) groupCleavage of the O-CH3 bond of the ester
[M-59]+Loss of the carbomethoxy groupCleavage of the ester group

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single crystal of this compound, if obtainable, can be subjected to X-ray diffraction analysis to yield precise information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique also reveals the packing of molecules in the crystal lattice and the nature of the intermolecular interactions that hold the crystal together. For this compound, these interactions are likely to include hydrogen bonding involving the amino group and the carbonyl oxygen of the ester group. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Table 5: Crystallographic Data to be Determined

Parameter Significance
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit of the crystal.
Space GroupDescribes the symmetry of the crystal lattice.
Atomic CoordinatesProvides the precise position of each atom in the unit cell.
Bond Lengths and AnglesDefines the molecular geometry.
Torsional AnglesDescribes the conformation of the molecule, particularly the orientation of the ester group relative to the aromatic ring.
Hydrogen Bond GeometryDetails the distances and angles of intermolecular hydrogen bonds.

Computational Chemistry and Theoretical Modeling of Methyl 4 Amino 2,6 Dimethylbenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. nih.gov Calculations are typically performed using specific combinations of exchange-correlation functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve the Schrödinger equation approximately. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles. The conformational landscape of Methyl 4-amino-2,6-dimethylbenzoate is defined by the rotation around its single bonds, particularly the C-O bond of the ester group and the C-N bond of the amino group. For similar molecules, theoretical studies involve systematically rotating key torsion angles to map the potential energy surface and identify the global minimum energy conformer. researchgate.net While specific optimized geometry data for this compound is not extensively published, the principles of conformational analysis remain a key application of DFT.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. researchcommons.orgmedjchem.com

A study on the photophysical properties of this compound (referred to as M26DMB) revealed that the molecule, despite having a weak primary amino donor group, exhibits a charge transfer (CT) emission. nih.gov This suggests a significant redistribution of electron density upon electronic excitation, a phenomenon directly related to the nature of its frontier orbitals. The table below illustrates the type of data obtained from FMO analysis, which is crucial for understanding the electronic behavior of such molecules.

Table 1: Illustrative Frontier Molecular Orbital Data

Parameter Description Typical Value Range (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5 to -7
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1 to -3
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO 3 to 5

Note: This table is illustrative of the data generated in a typical DFT study. The value ranges are generalized and not specific experimental or calculated values for this compound.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, after applying a scaling factor, typically shows good agreement with experimental results. nih.gov This allows for the assignment of specific vibrational modes, such as the stretching and bending of C-H, N-H, C=O, and C-N bonds, to the observed spectral peaks. researchgate.net

Time-Dependent DFT (TD-DFT) extends these principles to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The study of M26DMB confirmed that the molecule displays a broad, red-shifted emission band, indicative of a charge transfer state, which can be modeled using TD-DFT calculations. nih.gov

Table 2: Examples of Calculated vs. Experimental Vibrational Frequencies for a Related Compound (Methyl Benzoate)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch 1755 1726
Ring C-C Stretch 1621 1602
CH₃ Rock 1190 1178
C-O Stretch 1299 1279

Source: Based on data from studies on Methyl Benzoate (B1203000). nih.gov This data is for illustrative purposes to show the correlation between calculated and experimental values and does not represent this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer interactions. It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, quantifying the stability derived from these hyperconjugative interactions.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, highlighting these as sites for hydrogen bonding and electrophilic interaction. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study their behavior in a condensed phase, such as in a solvent. nih.gov MD simulations track the movements of atoms over time, providing a dynamic picture of how a solute molecule interacts with the surrounding solvent molecules.

The photophysical properties of this compound have been shown to be highly sensitive to the solvent environment. nih.gov Experimental studies demonstrated that the position of its red-shifted emission band depends on both the polarity and the hydrogen-bonding capability of the solvent. nih.gov In polar protic solvents, the molecule exhibits dual fluorescence, with one band corresponding to a local excited state and another, stronger band from a charge-transfer state stabilized by the solvent. nih.gov MD simulations can be used to model these specific solute-solvent interactions, explaining how hydrogen bonding with the amino and ester groups can stabilize different electronic states.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties, respectively. These models rely on molecular descriptors calculated from the compound's structure, which can be electronic (e.g., HOMO/LUMO energies, partial charges), steric, or hydrophobic in nature.

Once a statistically significant model is developed and validated using a training set of molecules, it can be used to predict the activity or properties of new, untested compounds. While no specific QSAR or QSPR studies featuring this compound have been identified in the surveyed literature, its calculated descriptors could be valuable inputs for such models in the context of developing new materials or pharmacologically active agents.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

Binding Affinity Predictions and Interaction Modes

In hypothetical studies, researchers would use specialized software to dock this compound into the binding site of a selected protein. The output of these simulations would include a binding affinity score, typically expressed in kcal/mol, which estimates the strength of the interaction. Lower, more negative scores generally indicate a more stable complex. The analysis would also detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the atoms of the ligand and the amino acid residues of the protein.

Enzyme Active Site Investigations

If the protein of interest were an enzyme, molecular docking could be used to investigate how this compound might fit within its active site. This analysis would help to predict whether the compound could act as an inhibitor or a substrate. The investigation would focus on the proximity of the ligand to key catalytic residues within the active site and the geometric complementarity between the ligand and the binding pocket.

As no specific studies have been published, no data tables or detailed research findings can be provided. Further experimental and computational research would be necessary to elucidate the potential protein interactions of this compound.

Reactivity and Reaction Mechanism Studies of Methyl 4 Amino 2,6 Dimethylbenzoate

Hydrolytic Stability and Esterase-Mediated Hydrolysis

The stability of the ester group in methyl 4-amino-2,6-dimethylbenzoate is significantly influenced by the steric hindrance imposed by the two methyl groups at the ortho positions (positions 2 and 6) relative to the ester. This structural feature is known to confer remarkable resistance to hydrolysis, particularly when mediated by enzymes.

Research on structurally related compounds provides significant insight into this stability. For instance, methyl 2,6-dimethylbenzoate (B1233830) is observed to be completely resistant to hydrolysis by esterases found in human liver microsomes. researchgate.net This resilience is attributed to the steric bulk of the ortho substituents, which physically obstructs the approach of the enzyme's active site to the ester's carbonyl carbon. researchgate.net This principle of sterically hindered esters showing enhanced metabolic stability is a recognized concept in medicinal chemistry. researchgate.net While methyl benzoate (B1203000), lacking these ortho groups, is readily hydrolyzed under similar conditions, the ortho,ortho'-disubstituted pattern in this compound strongly suggests a high degree of stability against enzymatic cleavage. researchgate.net

Regarding non-enzymatic hydrolysis, studies on similar benzoates in high-temperature water (250–300 °C) show that while hydrolysis can be forced, steric factors remain a controlling element. psu.edu For example, methyl 2,4,6-trimethylbenzoate (B1236764) requires these harsh conditions to undergo hydrolysis, and even then, decarboxylation can become a competing reaction. psu.edu Similarly, methyl p-aminobenzoate can be hydrolyzed or decarboxylated at high temperatures depending on the pH and temperature of the medium. psu.edu This indicates that while the ester bond in this compound is fundamentally susceptible to hydrolysis under extreme conditions, it is substantially more stable than esters lacking such steric shielding.

Table 1: Comparative Esterase-Mediated Hydrolysis

CompoundSubstitution PatternObserved Stability to Liver EsterasesReference
Methyl BenzoateUnsubstitutedFully hydrolyzed researchgate.net
Methyl 2,6-dimethylbenzoateortho,ortho'-disubstitutedCompletely resistant researchgate.net
This compoundortho,ortho'-disubstitutedPredicted to be highly resistant researchgate.net

Acid-Base Properties and Protonation Equilibria of the Amino Group

The chemical behavior of this compound is influenced by the basicity of its aromatic amino group. The lone pair of electrons on the nitrogen atom can accept a proton, allowing the molecule to act as a base. The equilibrium of this protonation is a key factor in its solubility and interaction in acidic environments.

The basicity of the amino group is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The ester group (-COOCH₃) is an electron-withdrawing group, which tends to decrease the basicity of the para-amino group by delocalizing the nitrogen lone pair into the ring. Conversely, the two methyl groups at positions 2 and 6 are electron-donating groups, which increase the electron density on the ring and, consequently, the basicity of the amino group. The net effect on the protonation equilibrium will be a balance of these opposing influences.

Chemical Stability under Various Environmental Conditions

As discussed under hydrolytic stability (Section 5.1), the sterically hindered ester group contributes significantly to the molecule's stability, protecting it from degradation by moisture, especially under neutral or mildly acidic/basic conditions at ambient temperature. researchgate.net However, under conditions of high temperature (e.g., 250 °C) and in aqueous media, both hydrolysis and decarboxylation can occur, indicating thermal limits to its stability. psu.edu

The amino group on the aromatic ring is a potential site for oxidative degradation, particularly when exposed to air and light over extended periods, which can lead to coloration of the material. However, the material safety data sheet for the compound indicates it is stable under recommended storage conditions, which typically implies protection from light and reactive atmospheres. capotchem.cn

Table 2: Predicted Stability under Different Conditions

ConditionExpected StabilityPotential ReactionReference
Ambient Temperature, Neutral pHHighMinimal degradation capotchem.cn
High Temperature (e.g., >250 °C)LowHydrolysis, Decarboxylation psu.edu
Strong Acid/BaseModerate to LowAcid/base-catalyzed hydrolysis psu.edu
Exposure to Air/LightModerateOxidation of the amino group

Oxidation and Reduction Pathways of the Benzoate Moiety and Amino Group

The functional groups of this compound present distinct sites for oxidation and reduction reactions, although specific studies on this molecule are limited.

Oxidation: The primary site for oxidation is the aromatic amino group. Aromatic amines are susceptible to oxidation by various reagents and, in some cases, by air (auto-oxidation). This can lead to a complex mixture of products, including nitroso, nitro, and polymeric azo compounds, often resulting in a change of color. The methyl groups on the ring could also be susceptible to oxidation under certain conditions, potentially forming aldehyde or carboxylic acid groups, as has been observed in the aerial oxidation of methyl groups on other heterocyclic amines like 4-aminoantipyrine. nih.gov The benzene ring itself is generally resistant to oxidation except under harsh conditions that would likely degrade the rest of the molecule.

Reduction: The functional groups in this compound are generally resistant to mild reducing agents. The ester group can be reduced to an alcohol (4-amino-2,6-dimethylbenzyl alcohol) using powerful reducing agents like lithium aluminum hydride. The benzene ring can be hydrogenated to a cyclohexane (B81311) ring under catalytic hydrogenation at high pressure and temperature, but this is an energetic process. The amino group is already in a reduced state and would not be susceptible to further reduction.

Photochemical Reactions and Degradation Mechanisms

The photochemical reactivity of this compound is dictated by its ability to absorb light, primarily through its aromatic ring and amino group. While direct photolysis studies on this specific molecule are not detailed in the provided sources, the behavior of related compounds can suggest potential degradation pathways.

Studies on methyl benzoate show that upon UV irradiation, it can undergo hydrogen abstraction and [2+2] cycloaddition reactions with other molecules. rsc.org This suggests that the benzoate portion of this compound could potentially engage in similar reactions if excited.

Furthermore, aromatic amines are known to be photochemically active. The photochemistry of other amino-substituted aromatic heterocycles, such as 2-amino-4-methylthiazole, has been shown to be complex, involving ring-opening reactions and hydrogen transfers following UV irradiation. nih.gov For this compound, absorption of UV light could lead to the formation of reactive excited states. Potential degradation pathways could include oxidation of the amino group or cleavage of the C-N bond. The presence of the ester and methyl groups would further influence the ultimate photoproducts.

Biological Activities and Mechanisms of Action of Methyl 4 Amino 2,6 Dimethylbenzoate Derivatives

Antimicrobial Activity of Aminobenzoate Scaffolds

Derivatives of aminobenzoic acid, particularly those derived from 4-aminobenzoic acid (PABA), have been shown to possess significant antimicrobial properties. nih.gov PABA is an essential nutrient for many pathogens, serving as a precursor in the folate synthesis pathway, but it is not essential for humans. nih.govnih.gov This metabolic difference makes it an attractive target for developing selective antimicrobial agents. Simple chemical modifications to the PABA structure can convert this non-toxic vitamin-like molecule into potent antimicrobial compounds. nih.gov

The antibacterial potential of aminobenzoate derivatives has been demonstrated against a range of bacterial pathogens. A primary mechanism of action for these compounds is the antagonism of PABA in the folate pathway. nih.gov The enzyme dihydropteroate (B1496061) synthetase, which is crucial for bacterial folic acid synthesis, can be inhibited by PABA analogs. nih.gov For a compound to effectively compete with PABA, the presence of a p-aminobenzoyl moiety is often a prerequisite. nih.gov However, modifications to the carboxyl group, such as converting it to an ester or amide, can reduce the compound's affinity for the enzyme's binding site. nih.gov

Research into Schiff bases, formed by combining PABA with various aromatic aldehydes, has yielded derivatives with notable antibacterial activity. nih.gov Some of these compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM. nih.govnih.gov The related 2-aminobenzothiazole (B30445) scaffold has also been identified as a potent inhibitor of S. aureus. nih.gov However, the effectiveness of these scaffolds against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa can be limited, as they are often substrates for bacterial efflux pumps. nih.gov

Table 1: Antibacterial Activity of Selected 4-Aminobenzoic Acid Derivatives

Compound/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) in µM
PABA-derived Schiff BasesStaphylococcus aureus (MRSA)≥ 15.62
2-aminobenzothiazole analogStaphylococcus aureus2.9
2-aminobenzothiazole analogEscherichia coli> 100
2-aminobenzothiazole analogPseudomonas aeruginosa> 100

Aminobenzoate scaffolds have demonstrated potent, broad-spectrum antifungal properties. nih.gov PABA-derived Schiff bases have been found to be effective against various fungal pathogens, with some exhibiting MIC values of 7.81 µM or lower. nih.govnih.gov

Furthermore, derivatives of 2-aminobenzoic acid have shown significant promise against the opportunistic fungal pathogen Candida albicans, which is a common cause of ocular infections. nih.govnih.gov Certain 2-aminobenzoic acid derivatives not only inhibit the growth of fluconazole-resistant C. albicans but also exhibit a synergistic effect when used in combination with fluconazole. nih.govnih.gov A key aspect of their mechanism is the ability to prevent biofilm formation, a major factor in persistent infections. nih.gov This is achieved by downregulating genes essential for hyphal growth and adhesion, such as HWP1, ERG11, and ALS3. nih.gov

In addition to their antibacterial and antifungal effects, aminobenzoate derivatives have been investigated for their activity against mycobacteria. Simple chemical modifications of PABA have resulted in compounds with moderate antimycobacterial activity, showing MIC values of 62.5 µM or higher against certain mycobacterial strains. nih.govnih.gov While not as potent as their antifungal activity, this demonstrates the broad antimicrobial potential of the aminobenzoate scaffold. nih.gov

Enzyme Inhibition Studies of Aminobenzoate Derivatives

The ability of aminobenzoate derivatives to inhibit key enzymes is a significant area of pharmacological research. This inhibition can disrupt critical metabolic pathways in pathogens or modulate physiological processes in humans, offering therapeutic potential for a variety of diseases. researchgate.netnih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. researchgate.net The inhibition of these enzymes is a primary strategy for treating neurodegenerative conditions like Alzheimer's disease. researchgate.net

Derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and evaluated for their potential to inhibit cholinesterases. researchgate.netresearchgate.net Studies have shown that these compounds can be potent inhibitors of both AChE and BChE. For instance, certain derivatives have demonstrated up to 91% inhibition against AChE and 92% against BChE. researchgate.net Molecular docking studies have complemented these findings, illustrating how these derivatives bind to the active sites of the enzymes. researchgate.netresearchgate.net The inhibitory potential can be influenced by the structure of the derivative; for example, adamantyl-based esters with electron-withdrawing groups on the phenyl ring have shown strong AChE inhibition. nih.gov

Table 2: Cholinesterase Inhibition by Aminobenzoic Acid Derivatives

Compound SeriesEnzymeMaximum Inhibition / Potency
2- & 4-Aminobenzoic Acid DerivativesAcetylcholinesterase (AChE)91% inhibition
2- & 4-Aminobenzoic Acid DerivativesButyrylcholinesterase (BChE)92% inhibition
4-Aminobenzoic Acid Derivative (5b)Acetylcholinesterase (AChE)IC₅₀ = 1.66 ± 0.03 µM
2-Aminobenzoic Acid Derivative (2c)Butyrylcholinesterase (BChE)IC₅₀ = 2.67 ± 0.05 µM

The inhibitory action of aminobenzoate derivatives extends beyond cholinesterases to other critical metabolic enzymes. Glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) are vital enzymes in the cellular antioxidant and detoxification systems. nih.gov A study on methyl 4-aminobenzoate (B8803810) derivatives revealed their potential as inhibitors of these glutathione-related enzymes isolated from human erythrocytes. nih.gov

The study found that specific substitutions on the methyl 4-aminobenzoate ring structure significantly impacted inhibitory activity. nih.gov For instance, methyl 4-amino-3-bromo-5-fluorobenzoate was a particularly strong inhibitor of GR, while methyl 4-amino-2-nitrobenzoate was the most effective against GST. nih.gov Other related compounds have also shown inhibitory activity against different metabolic enzymes. For example, p-aminoacetophenone derivatives have demonstrated moderate inhibition of isocitrate lyase from Candida albicans, an enzyme crucial for its survival. mdpi.com Additionally, aminobenzotriazole is known to inhibit key drug-metabolizing enzymes like cytochrome P450s. nih.gov

Table 3: Inhibition of Metabolic Enzymes by Methyl 4-Aminobenzoate Derivatives

CompoundTarget EnzymeInhibition Constant (Ki) in µM
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase (GR)0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoateGlutathione S-Transferase (GST)92.41 ± 22.26

Cytotoxic and Anticancer Activity Against Cell Lines

Derivatives of aminobenzoic acid have been a significant area of research for the development of new cytotoxic and anticancer agents. The core structure provides a versatile scaffold for modifications that can lead to potent activity against various cancer cell lines.

Simple chemical modifications of 4-aminobenzoic acid (PABA), a non-toxic vitamin-like molecule, can confer significant cytotoxic properties. mdpi.com For instance, Schiff base derivatives of PABA have demonstrated notable cytotoxicity against the human liver cancer cell line HepG2, with some compounds showing IC₅₀ values of 15.0 µM or lower. mdpi.comnih.gov Further studies on alkyl derivatives of PABA revealed that certain compounds exhibit potent inhibitory properties against human lung carcinoma (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. nih.gov Notably, one N-alkylated derivative showed a magnificent inhibitory effect against the NCI-H460 cell line with an IC₅₀ value of 15.59 µM, which is more potent than the standard chemotherapeutic drug cisplatin (B142131) (IC₅₀ 21.00 µM). nih.gov

In a different series, organodiselenide-tethered methyl anthranilates (isomers of aminobenzoates) were synthesized and evaluated for their anticancer potential. mdpi.com These compounds were tested against HepG2 and breast cancer (MCF-7) cell lines. mdpi.com One particular derivative, Dimethyl 5,5′-diselanediylbis(2-aminobenzoate), was found to be more cytotoxic against HepG2 cells (IC₅₀ = 3.57 ± 0.1 µM) than the standard drug Adriamycin (IC₅₀ = 4.50 ± 0.2 µM). mdpi.com Other derivatives in this class also showed interesting cytotoxic profiles against HepG2 cells. mdpi.com

The introduction of a 2-(2,3-dimethyl aminobenzoic acid) moiety into a 1,2,4-triazole (B32235) structure has also been explored. pensoft.net Six compounds from this series demonstrated cytotoxicity against both A549 lung carcinoma and HepG2 hepatocyte carcinoma cell lines. pensoft.net One compound, in particular, was highly selective against HepG2 cancer cells and was found to induce cell death via apoptosis by inhibiting the EGFR tyrosine kinase, a key receptor in cell proliferation. pensoft.net

The following table summarizes the cytotoxic activities of various aminobenzoate derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of Aminobenzoate Derivatives Against Human Cancer Cell Lines

Compound/Derivative Class Cell Line IC₅₀ (µM) Reference
PABA Schiff Base HepG2 ≥ 15.0 mdpi.comnih.gov
N-alkylated PABA derivative NCI-H460 (Lung) 15.59 nih.gov
Cisplatin (Control) NCI-H460 (Lung) 21.00 nih.gov
Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) HepG2 (Liver) 3.57 ± 0.1 mdpi.com
Adriamycin (Control) HepG2 (Liver) 4.50 ± 0.2 mdpi.com
Methyl 2-amino-5-(benzylselanyl)benzoate HepG2 (Liver) 6.48 ± 0.4 mdpi.com
1,2,4-Triazole with 2-(2,3-dimethyl aminobenzoic acid) HepG2 (Liver) Low µM range pensoft.net

Antioxidant and Anti-inflammatory Properties

Derivatives of methyl 4-aminobenzoate are recognized for their potential as modulators of biological systems, including those involved in oxidative stress and inflammation.

Antioxidant Properties Glutathione reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense system. nih.gov A study investigating the inhibitory effects of various methyl 4-aminobenzoate derivatives on these enzymes revealed that specific substitution patterns significantly influence activity. nih.gov For example, methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR, while methyl 4-amino-2-nitrobenzoate strongly inhibited GST. nih.gov This indicates that these derivatives can interfere with key pathways of oxidative stress management.

In other studies, the antioxidant potential of related structures has been quantified using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. mdpi.com The concentration required to scavenge 50% of free radicals is known as the IC₅₀ value, where a lower value signifies higher antioxidant activity. researchgate.net Organodiselenide derivatives of methyl anthranilate have shown potent radical-scavenging activity, with some compounds exhibiting over 90% scavenging in the DPPH assay, comparable to Vitamin C. mdpi.com

Table 2: Antioxidant Activity of Aminobenzoate-Related Derivatives

Derivative Class Assay Activity Metric Finding Reference
Methyl 4-aminobenzoate derivatives Enzyme Inhibition Kᵢ (GR) Potent inhibition by halogenated derivatives nih.gov
Methyl 4-aminobenzoate derivatives Enzyme Inhibition Kᵢ (GST) Strong inhibition by nitro-substituted derivative nih.gov
Organodiselenide Methyl Anthranilates DPPH Scavenging % Scavenging Up to 96% scavenging activity observed mdpi.com
Organodiselenide Methyl Anthranilates ABTS Scavenging % Scavenging Up to 91% scavenging activity observed mdpi.com

Anti-inflammatory Properties The anti-inflammatory potential of compounds can be assessed in vitro by their ability to inhibit the production of inflammatory mediators in stimulated immune cells. nih.gov For instance, studies on methyl derivatives of flavanone, a related heterocyclic structure, show that they can dose-dependently modulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Specifically, 2'-methylflavanone and 3'-methylflavanone were identified as having the strongest anti-inflammatory activity in the tested series. nih.gov Other methods to evaluate anti-inflammatory activity include measuring the inhibition of thermally induced protein denaturation, where a substance's ability to prevent protein denaturation is a marker of its anti-inflammatory effect. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The biological activity of aminobenzoate derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the aromatic ring. orientjchem.org Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules to enhance potency and selectivity for specific biological targets. orientjchem.orgmdpi.com

The presence and positioning of methyl and amino groups on the benzoate (B1203000) scaffold are critical determinants of biological activity. The amino group, in particular, is often integral to the pharmacophore.

The position of the amino group plays a key role. Research on 2-aminobenzophenone (B122507) derivatives as anticancer agents revealed that the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was crucial for increased growth inhibition in cancer cells. nih.gov Similarly, in a series of PABA-derived Schiff bases, the presence of the 4-amino group was a starting point for generating compounds with notable cytotoxicity against the HepG2 cancer cell line. mdpi.com

Methyl groups, while seemingly simple, can induce critical changes in molecular conformation, protein binding, and function. nih.gov The addition of methyl groups can affect hydrophobicity and steric interactions, which in turn modulates how the molecule fits into the active site of a target enzyme or receptor. nih.gov For example, in a study of PABA derivatives, a compound featuring a methyl group at the 5-position showed a specific profile of antibacterial and cytotoxic activity. mdpi.com Furthermore, the design of novel anticancer agents incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety highlights the strategy of using multiple methyl groups to fine-tune biological effects, leading to a compound that selectively killed HepG2 cancer cells by inhibiting EGFR tyrosine kinase. pensoft.net

SAR studies on various aminobenzoate and related heterocyclic derivatives have established several guiding principles. For instance, in a series of methyl 4-aminobenzoate derivatives targeting glutathione-related enzymes, halogenation (bromo and fluoro substituents) and the presence of an electron-withdrawing nitro group at specific positions were found to produce the most potent inhibitors. nih.gov This suggests that modifying the electronic properties of the benzene (B151609) ring is a key strategy for enhancing potency.

In studies of benzofuran (B130515) derivatives, another class of compounds with some structural similarities, it was found that substitutions at the C-2 position were critical for cytotoxic activity. mdpi.com The presence of a -CONH group was deemed necessary for anticancer effects, whereas adding certain halogen-substituted rings could be detrimental to activity. mdpi.com The development of multidrug resistance in cancer is a major challenge, and some 4-amino-thienopyrimidine derivatives have been found to modulate the activity of ABC efflux pumps, which are responsible for this resistance. nih.gov

These findings collectively demonstrate that a rational design approach, considering the electronic nature, size, and position of various functional groups on the aminobenzoate core, is essential for developing derivatives with a desired and optimized pharmacological profile, whether it be for anticancer, antioxidant, or anti-inflammatory purposes. orientjchem.org

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Amino 2,6 Dimethylbenzoate

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For a substituted aromatic amine like Methyl 4-amino-2,6-dimethylbenzoate, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful analytical solutions.

HPLC is a versatile technique that allows for the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The development of a robust HPLC method is essential for achieving accurate and reproducible results.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. youtube.com In this system, hydrophobic compounds are retained longer on the column. youtube.com For this compound, a compound with both hydrophobic (the benzene (B151609) ring and methyl groups) and polar (the amino and ester groups) characteristics, RP-HPLC is a suitable analytical approach.

The retention of this compound in RP-HPLC is primarily governed by hydrophobic interactions between the dimethylbenzoate moiety and the non-polar stationary phase, which is often a silica (B1680970) support chemically modified with long alkyl chains (e.g., C8 or C18). youtube.comchromatographyonline.com The polarity of the mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to control the retention time. youtube.com A higher proportion of the organic solvent will decrease the polarity of the mobile phase, leading to a shorter retention time for the analyte.

The pH of the mobile phase also plays a critical role, as it can influence the ionization state of the amino group. At a pH below its pKa, the amino group will be protonated, increasing the compound's polarity and potentially reducing its retention time on a non-polar stationary phase.

A typical RP-HPLC method for a similar compound, methyl 4-hydroxy benzoate (B1203000), utilized a C18 column with a mobile phase of methanol and water (45:55 v/v) adjusted to pH 4.8, with detection at 254 nm. researchgate.net This demonstrates the general conditions that could be adapted for this compound analysis.

Table 1: Illustrative RP-HPLC Method Parameters for Aromatic Amine Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

This table presents a general starting point for method development and is based on common practices for similar analytes.

The separation of isomers and closely related analogs can be challenging with conventional single-mode chromatography. Mixed-mode chromatography (MMC) offers a powerful solution by utilizing stationary phases that exhibit multiple retention mechanisms simultaneously, such as reversed-phase and ion-exchange interactions. chromatographyonline.comhelixchrom.com This approach provides unique selectivity and can enhance the resolution between structurally similar compounds. helixchrom.com

For separating isomers of aminobenzoic acid, a mixed-mode column with both reversed-phase and cation-exchange properties has proven effective. helixchrom.com The retention is influenced by the organic content, buffer concentration, and pH of the mobile phase. helixchrom.com This technique would be highly applicable to separating this compound from its isomers, such as Methyl 3-amino-2,6-dimethylbenzoate or other positional isomers. The combination of hydrophobic interactions from the reversed-phase character and electrostatic interactions from the ion-exchange functionality allows for fine-tuning of the separation. helixchrom.com

Core-shell columns are often used in mixed-mode chromatography, providing high efficiency and speed. helixchrom.com For instance, a Coresep 100 column, which has reversed-phase and cation-exchange characteristics, has been successfully used to separate aminobenzoic acid isomers. helixchrom.com

Table 2: Example of a Mixed-Mode Chromatography System for Isomer Separation

ParameterConditionReference
Column Coresep 100 (Mixed-mode: RP/Cation-Exchange) helixchrom.com
Mobile Phase 20% Acetonitrile with 0.1% H₃PO₄ helixchrom.com
Flow Rate 0.6 mL/min helixchrom.com
Detection UV at 235 nm helixchrom.com
Analytes Isomers of Aminobenzoic Acid helixchrom.com

While this compound itself is not chiral, its derivatives or related compounds may possess chiral centers. In such cases, chiral HPLC is indispensable for the separation of enantiomers. This can be achieved through several approaches, including the use of a chiral stationary phase (CSP), a chiral mobile phase additive (CMPA), or pre-column derivatization with a chiral derivatizing agent (CDA). chiralpedia.com

The most common approach is the use of a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including those with amino groups. oup.comyakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com

For chiral amines, derivatization with a reagent like nitrobenzoxadiazole (NBD) followed by separation on a CSP such as Chiralpak IE or Chiralcel OD-H has been shown to be effective. yakhak.org The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution. yakhak.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability. nih.gov

Derivatization often involves converting polar functional groups, such as the amino group, into less polar derivatives. For amino acids, a two-step derivatization is common, involving esterification with an alcohol (e.g., methanol) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov A similar approach could be adapted for this compound.

GC-MS provides high chromatographic resolution and sensitive detection, making it ideal for purity assessment and identifying trace impurities. psu.edu The mass spectrometer provides structural information, allowing for the confident identification of the analyte and any related substances or metabolites. psu.edu The high resolving power of GC is particularly useful for separating isomers of aromatic amines. researchgate.net

For quantitative analysis, a stable isotope-labeled internal standard can be used to improve accuracy and precision. nih.gov

Table 3: General GC-MS Parameters for the Analysis of Derivatized Aromatic Amines

ParameterCondition
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Temperature gradient (e.g., 100°C to 280°C)
Ionization Electron Ionization (EI) or Chemical Ionization (CI)
Detector Mass Spectrometer (scanning or selected ion monitoring)

This table outlines typical conditions that would be optimized for a specific derivatized analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectrophotometric Assays for Quantitative Analysis

Spectrophotometric assays offer a simpler and often more rapid method for the quantitative analysis of compounds that absorb ultraviolet (UV) or visible light. This compound, with its aromatic ring and amino group, is expected to have a distinct UV absorbance spectrum.

The basis of this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For example, a related compound, methyl 4-hydroxy benzoate, has been quantified using UV spectrophotometry with detection at 254 nm. researchgate.net The λmax for this compound would need to be experimentally determined by scanning its UV spectrum. The linearity, accuracy, and precision of the method would then be validated according to standard guidelines. While spectrophotometric methods are generally less selective than chromatographic techniques, they can be suitable for the routine analysis of pure samples or simple formulations where interfering substances are not present.

Capillary Electrophoresis and Microfluidic Platforms

The detection and quantification of this compound are amenable to advanced analytical methodologies that offer high resolution, sensitivity, and rapid analysis times. Capillary electrophoresis (CE) and microfluidic platforms have emerged as powerful techniques for the analysis of aromatic amines and related compounds, providing significant advantages over traditional chromatographic methods.

Capillary electrophoresis separates ionic species based on their differential migration in an electric field. For aromatic amines like this compound, which can be protonated to form cations, capillary zone electrophoresis (CZE) is a particularly suitable mode. The technique boasts high peak resolution, short analysis durations, and minimal consumption of reagents and organic solvents, positioning it as an environmentally sustainable analytical choice. ital.sp.gov.br The separation efficiency of CE, combined with the identification capabilities of mass spectrometry (CE-MS), offers a potent tool for the analysis of complex samples. ital.sp.gov.brnih.gov

To enhance the sensitivity of CE methods, which can sometimes be a limitation compared to liquid or gas chromatography, various in-line preconcentration techniques can be employed. ital.sp.gov.br One such method is field-amplified sample injection, which has been shown to lower detection limits significantly, in some cases by as much as 25 times. nih.gov

Microfluidic platforms, or lab-on-a-chip systems, represent a miniaturization of conventional analytical techniques, including electrophoresis. nih.gov These devices offer several compelling advantages, such as extremely fast separations (often on the order of seconds to a few minutes), high efficiency, and the requirement for very small sample volumes, typically in the picoliter to nanoliter range. nih.govresearchgate.netnih.gov This makes microchip electrophoresis ideal for high-throughput screening and the analysis of precious or limited samples. nih.gov The planar format of microchips also allows for the integration of multiple analytical steps, including sample pretreatment, separation, and detection, onto a single device. nih.gov

Detailed Research Findings

While specific studies on this compound using these techniques are not extensively documented in publicly available literature, a significant body of research on the analysis of other aromatic amines provides a strong basis for methodology development. Researchers have optimized various parameters to achieve efficient separations of a wide range of aromatic amines.

For instance, in the CZE of primary aromatic amines, the background electrolyte composition is a critical factor. A solution of 0.1 mol L⁻¹ formic acid (pH 2.4) has been successfully used to achieve rapid separation, with run times under six minutes. ital.sp.gov.br In another study focusing on aromatic amines in water samples, a 0.16 mol/L Na₂HPO₄-citric acid buffer at pH 4.6 enabled the separation of several compounds within 23 minutes using amperometric detection. nih.gov

The coupling of CE with tandem mass spectrometry (CE-MS/MS) provides a high degree of selectivity and sensitivity. For the analysis of heterocyclic aromatic amines, optimal conditions have been reported using a 16 mM formic acid/ammonium formate (B1220265) solution at pH 4.5 with 60% methanol as the running electrolyte. nih.gov When coupled with MS, a sheath liquid of methanol/20 mM formic acid (75/25) at a flow rate of 3 µL/min has been utilized. nih.gov

In microchip electrophoresis, the choice of substrate material and electrode is crucial. Polydimethylsiloxane (PDMS) is a common material due to its low cost and ease of fabrication, though it can present challenges such as low electroosmotic flow (EOF) and potential analyte adsorption. nih.gov To counteract this, surfactants like sodium dodecyl sulfate (B86663) (SDS) can be added to the background electrolyte to generate a consistent EOF. nih.gov Glass/PDMS hybrid devices can offer a compromise, combining the stable EOF of glass with the fabrication advantages of PDMS. nih.gov For detection in microfluidic systems, laser-induced fluorescence (LIF) is often employed due to its exceptional sensitivity. nih.gov

The following tables summarize representative findings from studies on aromatic amines using capillary electrophoresis and microfluidic platforms, which can serve as a guide for the development of analytical methods for this compound.

ParameterOptimized ConditionAnalyte ClassReference
Background Electrolyte 0.1 mol L⁻¹ formic acid (pH 2.4)Primary Aromatic Amines ital.sp.gov.br
Running Electrolyte (CE-MS) 16 mM formic acid/ammonium formate (pH 4.5) with 60% methanolHeterocyclic Aromatic Amines nih.gov
Buffer (CZE-Amperometric Detection) 0.16 mol/L Na₂HPO₄-citric acid (pH 4.6)Aromatic Amines nih.gov
Background Electrolyte (Microchip) 15 mM phosphate (B84403) (pH 7.4), 15 mM SDS, 2.5 mM boric acidDopamine and metabolites researchgate.netnih.gov
Separation Voltage Not specified--
Injection Method Hydrodynamic and ElectrokineticHeterocyclic Aromatic Amines nih.gov
Analytical TechniqueDetection MethodLimit of Detection (LOD)Analysis TimeAnalyte ClassReference
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Mass Spectrometry18 ng/g to 360 ng/gNot specifiedHeterocyclic Aromatic Amines nih.gov
Capillary Zone Electrophoresis (CZE) Amperometric3.3 x 10⁻⁸ to 1.3 x 10⁻⁷ mol/L< 23 minutesAromatic Amines nih.gov
Capillary Zone Electrophoresis-Tandem Mass Spectrometry (CZE-MS/MS) Tandem Mass SpectrometryNot specified< 6 minutesPrimary Aromatic Amines ital.sp.gov.br
Microchip Electrophoresis Laser-Induced Fluorescence (LIF)~10 nM3 minutesMethylated Arginines nih.gov

These advanced analytical methodologies provide a robust framework for the sensitive and efficient detection and quantification of this compound. The high-resolution separation capabilities of capillary electrophoresis and the high-throughput potential of microfluidic platforms make them invaluable tools in modern analytical chemistry.

Environmental and Sustainability Considerations in Research on Aminobenzoate Derivatives

Biodegradation and Environmental Fate Studies

While specific biodegradation studies on methyl 4-amino-2,6-dimethylbenzoate are not extensively documented in the available literature, the environmental fate of the broader class of monocyclic aromatic amines and aminobenzoates provides significant insights. These compounds can enter the environment through industrial wastewater, and their persistence and transformation are of ecological concern. nih.govbioline.org.br

Bacterial degradation is a primary mechanism for the removal of aromatic amines from the environment. nih.gov Microorganisms, particularly bacteria, can utilize these compounds as a sole source of carbon, nitrogen, and energy. nih.govnih.gov The aerobic degradation by bacteria can be initiated through several mechanisms, including:

Dioxygenation: Enzymes catalyze the cleavage of the aromatic ring. nih.gov

Deamination: The amino group is removed either before or after the ring is cleaved. nih.gov

Hydroxylation: A hydroxyl group is added to the aromatic ring. nih.gov

The degradation of aniline, the simplest aromatic amine, has been extensively studied, providing a model for more complex derivatives. nih.gov Similarly, research on 4-aminobenzoate (B8803810) (p-aminobenzoic acid, PABA) has identified specific bacterial strains, such as Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4), capable of mineralizing it. researchgate.net The degradation pathway often involves conversion to catechol, which is then funneled into the tricarboxylic acid (TCA) cycle. nih.gov

The environmental conditions play a crucial role in the fate of these compounds. In aquatic systems, biodegradation and photolysis are the dominant processes. nih.gov In soil, biodegradation by indigenous microorganisms is the primary fate process, although strong adsorption to soil organic matter can limit bioavailability and mobility. nih.gov Under anaerobic conditions, such as in some wastewater treatment systems, aromatic amines are generally more persistent than under aerobic conditions. oup.com However, anaerobic consortia can reductively detoxify related nitroaromatic compounds into aromatic amines, which are often less toxic and more amenable to subsequent aerobic degradation. oup.com

The efficiency of biodegradation can be enhanced through bioremediation strategies. Moving bed biofilm reactors (MBBRs) have proven effective in treating wastewater containing aromatic amines, with removal efficiencies reaching up to 90% for aniline. bioline.org.br For contaminated soils, biostimulation (adding nutrients to encourage native microbial populations) and bio-supplementation (introducing specialized microorganisms) are effective methods for decontamination. avestia.com

Table 1: Microbial Degradation of Aromatic Amines
CompoundDegrading Microorganism(s)Degradation Pathway/Key MetabolitesEnvironment/SystemReferences
AnilineVarious bacteria (e.g., Pseudomonas, Delftia)Release of ammonia, ring cleavageAerobic and anaerobic systems nih.gov
4-AminobenzoateBurkholderia cepacia, Ralstonia pauculaConversion to protocatechuateAerobic conditions researchgate.net
CarbazolePseudomonas resinovorans CA10Angular dioxygenation to anthranilic acid and catecholActivated sludge nih.gov
para-AminophenolMixed microbial culturesBiodegradation in MBBRAerobic wastewater treatment bioline.org.br

Bioproduction and Sustainable Synthesis Pathways of Aminobenzoates

The traditional chemical synthesis of aminobenzoic acids and their esters often relies on petroleum-based precursors and involves harsh reaction conditions, toxic materials, and significant environmental pollution. mdpi.comrepec.org In response, biosynthesis using renewable resources has emerged as a green, environmentally friendly, and sustainable alternative. mdpi.commdpi.com Microbial fermentation, in particular, offers a promising route to produce aminobenzoates from simple carbon sources like glucose. mdpi.com

Metabolic engineering of microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae has been a key strategy. mdpi.com These efforts focus on modifying the shikimate pathway, a central metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic compounds. nih.gov The key precursor from this pathway is chorismate, which can be enzymatically converted to aminobenzoic acid isomers. mdpi.comnih.gov

para-Aminobenzoic acid (PABA): Significant success has been achieved in the microbial production of PABA. In E. coli, PABA is synthesized from chorismate in two steps catalyzed by enzymes encoded by the pabA, pabB, and pabC genes. tandfonline.comnih.gov By overexpressing these genes, along with feedback-resistant versions of enzymes from the upstream shikimate pathway, researchers have dramatically increased PABA titers. Fed-batch fermentation of engineered E. coli strains has yielded PABA concentrations as high as 6.4 g/L. tandfonline.comnih.gov Similar strategies in S. cerevisiae, involving the overexpression of the ABZ1 and ABZ2 genes, have also led to successful PABA production. researchgate.net

ortho-Aminobenzoic acid (OABA): OABA (anthranilic acid) is another valuable derivative produced from chorismate, catalyzed by anthranilate synthase. mdpi.com Engineered E. coli strains have been developed to produce OABA, with fed-batch fermentation achieving yields of 14 g/L. mdpi.com

meta-Aminobenzoic acid (MABA): The biosynthesis of MABA is less studied but is known to occur before the formation of chorismate in the shikimate pathway. mdpi.com It remains an important target for its use in synthesizing pharmaceuticals and advanced materials. mdpi.com

These bioproduction methods offer several advantages over chemical synthesis, including milder reaction conditions, the use of renewable feedstocks, and reduced generation of hazardous waste. mdpi.com

Table 2: Examples of Microbial Production of Aminobenzoic Acids
ProductHost OrganismKey Genetic ModificationsSubstrateTiter/YieldReferences
p-Aminobenzoic acid (PABA)Escherichia coliOverexpression of aroFfbr, pabA, pabB, pabCGlucose4.8 g/L tandfonline.com
p-Aminobenzoic acid (PABA)Escherichia coliCombinatorial regulation of pabA, pabB, pabCGlucose6.4 g/L nih.gov
p-Aminobenzoic acid (PABA)Saccharomyces cerevisiaeOverexpression of ABZ1, ABZ2Glycerol/Ethanol215 mg/L researchgate.net
o-Aminobenzoic acid (OABA)Escherichia coliModification of trpD geneGlucose14 g/L mdpi.com

Green Chemistry Principles in the Synthesis and Application of Related Compounds

Beyond bioproduction, the principles of green chemistry are being actively applied to improve the environmental footprint of synthesizing aminobenzoate derivatives and related heterocyclic compounds. These principles focus on increasing efficiency, using safer chemicals and solvents, and minimizing waste.

One key area of innovation is the replacement of volatile and hazardous organic solvents. Water has been successfully used as a solvent for the efficient synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles, demonstrating a significant rate acceleration compared to conventional organic solvents. rsc.org This approach is not only environmentally benign but also simplifies the experimental procedure. rsc.org Similarly, solvent-free conditions have been developed for the synthesis of 1,5-benzodiazepines, sometimes using p-aminobenzoic acid itself as a catalyst. researchgate.net

The development of more sustainable catalysts is another important frontier. Organocatalysts are being used for the green and highly efficient synthesis of Schiff bases from compounds like 4-aminoantipyrine. chemrevlett.comchemrevlett.com In another example, natural deep eutectic solvents (NADES), which are composed of naturally occurring and biodegradable compounds, have been employed as environmentally friendly reaction media for the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate) analogues. jsynthchem.com These solvents are non-volatile, thermally stable, and can enhance reaction rates and selectivity. jsynthchem.com

These examples highlight a clear trend towards designing chemical syntheses that are not only effective but also economically and environmentally sustainable, a critical consideration for the future of chemical manufacturing. rsc.orgjsynthchem.com

Future Research Directions and Translational Perspectives

Exploration of Novel Applications for Methyl 4-amino-2,6-dimethylbenzoate and its Derivatives

The core structure of this compound serves as a versatile building block for the synthesis of a diverse range of derivatives with potential applications in medicine and beyond. nih.gov By modifying the amino and carboxyl groups, researchers can develop novel molecules with a wide spectrum of biological activities. sigmaaldrich.com

Future research will likely focus on synthesizing new derivatives with enhanced or entirely new functionalities. The exploration of derivatives of 4-aminobenzoic acid has already yielded compounds with promising antimicrobial, anticancer, and anti-inflammatory properties. sigmaaldrich.com For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated significant antibacterial and antifungal activities. This suggests that similar modifications to this compound could lead to the discovery of new and potent therapeutic agents.

The potential applications are not limited to the pharmaceutical industry. Aminobenzoate derivatives are also being investigated for their roles in agriculture as plant growth modulators and for their utility in developing diagnostic tools. The inherent photophysical properties of the aminobenzoate scaffold also suggest potential applications in the development of fluorescent probes and sensors.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel derivatives of this compound will be significantly enhanced by the integration of computational and experimental methods. Quantum mechanical studies, such as Density Functional Theory (DFT), can be employed to analyze the structural, electronic, and nonlinear optical properties of the molecule and its potential derivatives. nih.gov These computational tools allow for the prediction of stable conformers and the analysis of frontier molecular orbitals, providing valuable insights into the reactivity and stability of new compounds. nih.gov

By understanding the structure-activity relationships, researchers can design molecules with specific properties. For example, computational models can help predict how modifications to the chemical structure will affect a molecule's binding affinity to a biological target or its photophysical characteristics. This synergy between in-silico design and laboratory synthesis accelerates the discovery process and reduces the need for extensive trial-and-error experimentation. High-resolution imaging techniques, such as cryo-electron microscopy, can further elucidate the interactions of these molecules with biological targets, providing a mechanistic basis for their activity and guiding further design improvements.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space accessible from the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. HTS allows for the rapid testing of large libraries of compounds against various biological targets, significantly accelerating the initial stages of drug discovery. sigmaaldrich.com This technology can screen millions of compounds in a short period, identifying promising "hits" for further development. nih.gov

Combinatorial chemistry enables the rapid synthesis of large and diverse libraries of related compounds. nih.gov By systematically varying the substituents on the aminobenzoate core, a vast number of derivatives can be generated. This approach, combined with HTS, provides a powerful platform for discovering new molecules with desired biological activities. The development of mega-high-throughput screening platforms further enhances the capacity to screen libraries with billions of compounds, opening up new avenues for identifying novel bioactive polymers and other functional molecules derived from this versatile scaffold. nih.gov

Advanced Materials Science Applications of Aminobenzoate Scaffolds

The aminobenzoate scaffold, including that of this compound, holds significant promise for applications in advanced materials science. The ability of the amino and carboxyl groups to participate in polymerization reactions makes it a suitable monomer for the synthesis of novel polymers. These polymers could possess unique thermal, mechanical, and optical properties, depending on the specific structure of the monomer and the polymerization method used. The dimethyl substitution on the benzene (B151609) ring can influence the polymer's properties, such as its solubility and thermal stability. The development of amine-functional polymers is an active area of research, with potential applications in coatings, adhesives, and elastomers.

Furthermore, aminobenzoate derivatives can serve as organic linkers in the construction of Metal-Organic Frameworks (MOFs). nih.govchem960.com MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govchem960.com By incorporating linkers derived from this compound, it may be possible to create MOFs with tailored pore sizes and functionalities, leading to materials with enhanced performance in specific applications. The amino group within the MOF structure can also be functionalized post-synthesis to introduce new catalytic sites or to modify the material's surface properties.

Role in Advanced Catalysis and Chemical Engineering Processes

The chemical structure of this compound and its derivatives suggests their potential utility in advanced catalysis and chemical engineering processes. The amino group can act as a catalytic site or be modified to create more complex catalytic centers. For instance, aminobenzoate derivatives can be used as ligands to form transition metal complexes with catalytic activity. merckmillipore.com These complexes could find applications in a variety of organic transformations.

In chemical engineering, aminobenzoate esters are involved in transesterification reactions, which are important industrial processes. chemicalbook.com While the direct catalytic use of this compound is an area for future exploration, its role as a precursor in the synthesis of catalysts is more established. For example, the amino groups in MOFs derived from aminobenzoate linkers can act as basic catalysts. chem960.com The development of efficient and reusable catalysts is a key goal in green chemistry, and the unique properties of this compound make it a promising candidate for further investigation in this field. The esterification of p-aminobenzoic acid is a well-known reaction, and understanding the mechanisms of such reactions is crucial for optimizing industrial processes.

Q & A

Q. What are the recommended synthetic pathways for preparing Methyl 4-amino-2,6-dimethylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 4-amino-2,6-dimethylbenzoic acid using methanol under acidic catalysis. Optimization involves controlling reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize side reactions like over-alkylation. A general procedure for similar benzoate esters involves stepwise substitution on triazine intermediates, as described for methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate . Purity (>98%) can be achieved via recrystallization or column chromatography .

Q. What analytical methods are most effective for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.1–2.5 ppm). Overlapping signals may require higher-field instruments (≥400 MHz) .
  • HPLC : For purity assessment using C18 columns with UV detection at 254 nm .
  • Melting Point : Reported as a range (e.g., 217.5–220°C for structurally similar esters), though experimental values may vary due to polymorphism .

Q. How should this compound be stored to ensure stability?

Store in a dark, dry environment at room temperature (20–25°C) in airtight containers to prevent hydrolysis of the ester group or oxidation of the amino group. Stability under these conditions is supported by safety data indicating no decomposition hazards .

Q. How can researchers assess the purity of commercial or synthesized batches of this compound?

Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) methods. For example, TLC with hexane/EtOH (1:1) can resolve impurities, while NMR detects residual solvents or unreacted starting materials .

Advanced Research Questions

Q. What challenges arise in interpreting the NMR spectra of this compound, and how can they be mitigated?

The symmetry of the 2,6-dimethyl groups may lead to signal overlap in 1H NMR. Deuterated DMSO or higher-resolution instruments (≥500 MHz) can enhance spectral clarity. For 13C NMR, distinct signals for carbonyl (C=O, ~167 ppm) and quaternary carbons (e.g., C4 at ~120 ppm) aid structural confirmation .

Q. What role does the amino group play in derivatization for bioactive compound development?

The primary amine (-NH2) enables Schiff base formation, as seen in triazole-thione derivatives with antimicrobial activity . Coupling with aldehydes or ketones under mild conditions (e.g., 45°C, 1 hour) generates imine linkages for further functionalization .

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions, critical for designing catalysts or supramolecular assemblies. For example, lattice energy calculations validated hydrogen-bond networks in acyl hydrazide analogs .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point)?

Experimental validation is essential. While one source cites a boiling point of 307.5±37.0°C , another reports no data . Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to resolve ambiguities.

Q. What strategies optimize solubility for in vitro biological assays?

The compound’s low polarity requires co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with Hansen solubility parameters can identify compatible solvents .

Q. How does steric hindrance from the 2,6-dimethyl groups influence reactivity in electrophilic substitution?

The methyl groups deactivate the benzene ring, directing electrophiles to the para position relative to the amino group. Kinetic studies using nitration or halogenation reactions can quantify regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.